molecular formula C17H13ClN2OS B11367476 N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11367476
M. Wt: 328.8 g/mol
InChI Key: MQYSSCNPSBJMRK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological propertiesIts ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development .

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c1-11-15(16(21)20-14-9-5-8-13(18)10-14)22-17(19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21)

InChI Key

MQYSSCNPSBJMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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